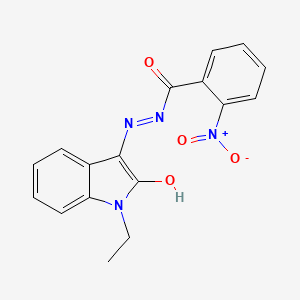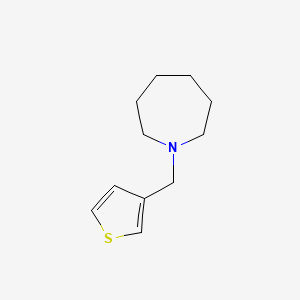![molecular formula C17H15N3OS2 B5883338 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been synthesized through different methods. The purpose of
作用機序
The mechanism of action of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including tyrosinase, urease, and acetylcholinesterase. Additionally, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound has a significant inhibitory effect on the growth of various microbial and fungal strains. Additionally, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase, urease, and acetylcholinesterase.
実験室実験の利点と制限
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several advantages and limitations for lab experiments. One of the advantages is that it has a significant inhibitory effect on the growth of various microbial and fungal strains, making it a potential candidate for antimicrobial and antifungal therapy. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
将来の方向性
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several potential future directions. One of the future directions is to optimize its therapeutic potential for antimicrobial, antifungal, and anticancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies. Furthermore, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide could be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a chemical compound that has shown potential in various scientific research applications. This compound has been synthesized through different methods and has been studied for its antimicrobial, antifungal, and anticancer properties. N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to inhibit the activity of various enzymes and induce oxidative stress in cancer cells, leading to apoptosis. However, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies.
合成法
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can be synthesized through various methods. One of the commonly used methods involves the reaction of 2-aminothiophenol with benzyl chloride to form 2-benzylthioaniline. This product is then reacted with thiosemicarbazide in the presence of acetic acid to form N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide.
科学的研究の応用
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has shown potential in various scientific research applications. It has been studied for its antimicrobial, antifungal, and anticancer properties. Studies have shown that this compound has a significant inhibitory effect on the growth of various microbial and fungal strains. Additionally, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c21-15(11-13-7-3-1-4-8-13)18-16-19-20-17(23-16)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPMZRVPHORDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)
![4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)

![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)

![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)

![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)

![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)
